

"4-Bromo-2-fluoro-6-methoxybenzonitrile" structure

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methoxybenzonitrile

Cat. No.: B1525762

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An In-depth Technical Guide to **4-Bromo-2-fluoro-6-methoxybenzonitrile**: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of **4-Bromo-2-fluoro-6-methoxybenzonitrile**, a substituted aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core structural and physicochemical properties, explore its synthetic accessibility and chemical reactivity, and discuss its potential applications as a versatile building block for novel molecules. This document is intended for professionals engaged in drug discovery, agrochemical research, and the development of advanced organic materials.

Molecular Structure and Identification

4-Bromo-2-fluoro-6-methoxybenzonitrile is a polysubstituted benzene ring featuring a strategic arrangement of four distinct functional groups: a bromo group, a fluoro group, a methoxy group, and a nitrile group. This unique combination imparts a specific reactivity profile and steric and electronic properties that make it a valuable intermediate in multi-step syntheses.

The IUPAC name for this compound is **4-bromo-2-fluoro-6-methoxybenzonitrile**. Its fundamental identifiers are summarized in the table below for precise documentation and material sourcing.

Identifier	Value	Source(s)
CAS Number	457051-15-9	[1][2]
Molecular Formula	C ₈ H ₅ BrFNO	[1][3]
Molecular Weight	230.03 g/mol	[1]
Canonical SMILES	<chem>COC1=C(C(=CC(=C1)Br)F)C#N</chem>	[4]
InChI	1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3	
InChIKey	RCVMSHGRUGIUOD-UHFFFAOYSA-N	

The spatial arrangement of these functional groups is critical to its utility. The methoxy and fluoro groups are positioned ortho to the nitrile, while the bromo group is in the para position. This substitution pattern dictates the molecule's electronic landscape and provides multiple, distinct sites for chemical modification.

Caption: 2D structure of **4-Bromo-2-fluoro-6-methoxybenzonitrile** with key functional groups highlighted.

Physicochemical Properties and Characterization

Understanding the physical properties of a chemical is paramount for its effective handling, storage, and application in experimental setups. **4-Bromo-2-fluoro-6-methoxybenzonitrile** is typically supplied as a solid with a purity of 95% or higher.[3]

Property	Value / Description	Source(s)
Physical Form	Solid	[3]
Purity	≥95%	[1]
Storage	Sealed in a dry environment at room temperature.	[2]
Topological Polar Surface Area (TPSA)	33.02 Å ²	[1]
logP (Predicted)	2.468	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

Spectroscopic Validation

While specific spectral data must be confirmed by the supplier for each batch, the structure of **4-Bromo-2-fluoro-6-methoxybenzonitrile** can be unequivocally confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would exhibit two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region (~3.8-4.0 ppm) for the methoxy (–OCH₃) protons.
 - ¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (–C≡N) would appear significantly downfield.
 - ¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak [M]⁺ corresponding to the monoisotopic mass of 228.95386 Da.[4] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed,

presenting as two peaks of nearly equal intensity separated by 2 m/z units ($[M]^+$ and $[M+2]^+$).

- Infrared (IR) Spectroscopy: A strong, sharp absorption band in the range of $2220\text{--}2240\text{ cm}^{-1}$ would be indicative of the nitrile ($\text{--C}\equiv\text{N}$) stretching vibration.

Synthesis and Reactivity Analysis

Plausible Synthetic Pathway

A definitive, published synthesis for **4-Bromo-2-fluoro-6-methoxybenzonitrile** is not readily available in the provided search results. However, a chemically sound route can be proposed based on established organic chemistry transformations, particularly the Rosenmund–von Braun reaction. This reaction is a reliable method for converting aryl halides to aryl nitriles using a copper cyanide salt.^[5]

A plausible precursor would be a dibrominated anisole derivative. The synthesis could proceed as follows:

- Starting Material: 1,5-Dibromo-3-fluoro-2-methoxybenzene.
- Reaction: Nucleophilic aromatic substitution of one bromo group with a cyanide group.
- Reagents: Copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
- Rationale: The choice of CuCN is critical as it is the source of the nitrile. DMF is an excellent solvent for this transformation due to its ability to dissolve the reagents and its high boiling point, which allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy for this substitution.

Exemplary Experimental Protocol

This protocol is a representative example and must be adapted and optimized under proper laboratory safety protocols.

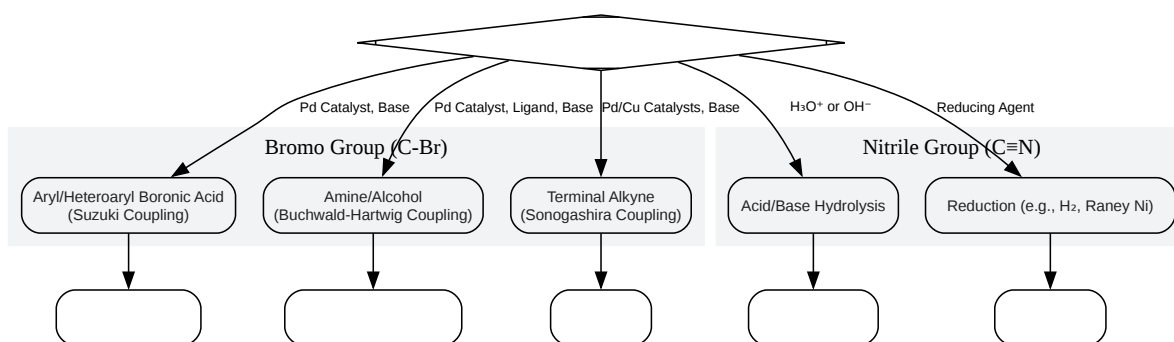
- Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 eq) and

Copper(I) cyanide (1.2 eq).

- Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.
- Reaction: Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride to complex with excess cyanide.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.

Reactivity Profile

The true value of **4-Bromo-2-fluoro-6-methoxybenzonitrile** lies in the differential reactivity of its functional groups, which can be addressed selectively to build molecular complexity.



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Caption: Key reaction pathways available for **4-Bromo-2-fluoro-6-methoxybenzonitrile**.

- **The Bromo Group:** This is an ideal handle for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. This is the most common and powerful application for building complex molecular scaffolds.
- **The Nitrile Group:** This group is a versatile synthetic precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine (benzylamine derivative).
- **The Aromatic Ring:** The existing substituents activate the ring for further electrophilic or nucleophilic aromatic substitution, although reactions at this site are often less selective than transformations at the bromo or nitrile positions.

Applications in Research and Development

The structural motifs present in this molecule are frequently found in biologically active compounds and functional organic materials.

- **Medicinal Chemistry:** As a highly functionalized aromatic ring, this compound serves as an excellent starting point or intermediate for the synthesis of Active Pharmaceutical Ingredients

(APIs). The ability to perform cross-coupling at the bromine site and modify the nitrile group allows for rapid library synthesis in drug discovery campaigns. Substituted benzonitriles are key components in various therapeutic agents, including kinase inhibitors for oncology.

- **Materials Science:** The rigid, electron-deficient nature of the benzonitrile core, combined with the potential for extension via cross-coupling, makes it a candidate for creating conjugated organic molecules. Such molecules are essential for the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other electronic materials.
- **Agrochemicals:** The synthesis of novel herbicides, pesticides, and fungicides often relies on functionalized aromatic building blocks. The specific substitution pattern of this molecule could be leveraged to develop new crop protection agents with improved efficacy and safety profiles.

Safety and Handling

4-Bromo-2-fluoro-6-methoxybenzonitrile must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.

Safety Information	Details	Source(s)
Signal Word	Warning	
Pictogram	GHS07 (Exclamation Mark)	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling Recommendations:

- Always use this chemical within a certified fume hood.
- Wear standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized and synthetically versatile chemical intermediate. Its value is derived from the presence of multiple, orthogonally reactive functional groups on a single aromatic scaffold. The bromo group serves as a prime site for constructing complex molecular architectures via cross-coupling chemistry, while the nitrile group offers a gateway to other important functionalities. These features make it a compound of high interest for researchers and drug development professionals aiming to synthesize novel and impactful molecules in pharmaceuticals, materials, and agrochemicals.

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